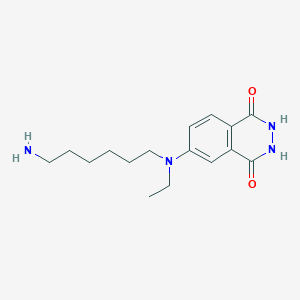

N-(6-Aminohexyl)-N-ethylisoluminol

Description

Historical Context of Isoluminol Derivatives in Analytical Sciences

The story of AHEI is intrinsically linked to the broader history of luminol (B1675438) and its derivatives. Luminol, first synthesized in 1902, was later discovered in 1928 to exhibit chemiluminescence—the emission of light from a chemical reaction. hbdsbio.com This property quickly found application in forensic science for the detection of blood stains. hbdsbio.com Scientists soon began to explore derivatives of luminol, including isoluminol, to enhance and modify its light-emitting properties for a wider range of applications. nih.govresearchgate.net

Isoluminol derivatives were recognized early on for their potential as tracers in immunoassays due to their high quantum efficiency, low molecular weight, and stability. nih.gov These characteristics made them ideal candidates for labeling molecules like steroids and proteins without significantly altering their biological activity. nih.gov The ability to conjugate these derivatives to other molecules through their amino or carboxyl groups was a key development that expanded their use in analytical chemistry. nih.gov

Significance of N-(6-Aminohexyl)-N-ethylisoluminol (AHEI) in Contemporary Research Paradigms

AHEI stands out among isoluminol derivatives due to its specific structural features that enhance its utility in modern research. The presence of a primary amine on the hexyl chain provides a readily available site for conjugation to various biomolecules, making it a versatile tool for creating probes and labels. This has been particularly impactful in the development of highly sensitive immunoassays and other bioanalytical methods. nih.govnih.gov

The chemiluminescence of AHEI can be significantly enhanced in the presence of certain molecules, a phenomenon that has been exploited to further improve the sensitivity of assays. For instance, its light emission is dramatically increased in the presence of γ-cyclodextrin. sigmaaldrich.com This enhancement has implications for developing biochemical assays with lower detection limits. Furthermore, AHEI and its derivatives have been central to the development of novel analytical platforms, including those based on nanomaterials like gold nanoparticles and graphene, which can further amplify the chemiluminescent signal. researchgate.netrsc.org

Overview of AHEI's Role in Research Methodologies and Biomedical Sciences

AHEI is a cornerstone in various research methodologies, primarily due to its application as a chemiluminescent label. In biomedical sciences, it is extensively used in immunoassays for the detection and quantification of a wide range of analytes, from hormones to proteins. nih.govnih.gov The principle of these assays often involves labeling an antigen or antibody with AHEI. The subsequent binding event can then be quantified by measuring the light emitted upon the addition of an oxidizing agent. nih.gov

The versatility of AHEI extends to its use in different assay formats, including both competitive and non-competitive immunoassays. nih.gov Its application has also been expanded through the use of the biotin-avidin system, where AHEI-labeled streptavidin can be used for highly sensitive detection. nih.gov Beyond standard immunoassays, AHEI derivatives are being integrated into more advanced detection systems, such as electrochemiluminescence (ECL) immunosensors. nih.gov These sensors can offer even greater sensitivity and are being explored for the detection of various disease biomarkers. nih.gov The development of these advanced methodologies highlights the ongoing importance of AHEI in pushing the boundaries of analytical detection in biomedical research. nih.govnih.gov

Properties of this compound (AHEI)

Below is an interactive data table summarizing the key chemical and physical properties of AHEI. sigmaaldrich.com

Chemiluminescence Data of Isoluminol Derivatives

The following interactive table presents data on the chemiluminescence yields and detection limits of various isoluminol derivatives in different oxidation systems. This data provides a comparative context for understanding the performance of compounds like AHEI in analytical applications. acs.org

Table of Compounds Mentioned

Structure

3D Structure

Properties

IUPAC Name |

6-[6-aminohexyl(ethyl)amino]-2,3-dihydrophthalazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2/c1-2-20(10-6-4-3-5-9-17)12-7-8-13-14(11-12)16(22)19-18-15(13)21/h7-8,11H,2-6,9-10,17H2,1H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEADQYOTAORBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCCCN)C1=CC2=C(C=C1)C(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390624 | |

| Record name | AHEI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66612-32-6 | |

| Record name | AHEI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for N 6 Aminohexyl N Ethylisoluminol

Established Synthetic Routes for AHEI and Related Isoluminol Derivatives

The synthesis of AHEI and its analogs is based on the core structure of isoluminol. While a specific, universally adopted synthetic route for AHEI is not extensively detailed in publicly available literature, the synthesis of related isoluminol derivatives provides a strong foundation for its preparation. A common approach involves a multi-step process that begins with substituted phthalic acid derivatives.

One established method for creating the isoluminol core involves the cycloaddition of dienamines to maleic acid derivatives. This approach allows for the introduction of various substituents onto the aromatic ring of the phthalazine-1,4-dione structure. For aminoalkyl-substituted isoluminols like AHEI, the synthesis would typically involve the reaction of a suitably protected amino-functionalized aniline derivative, which is then elaborated to form the heterocyclic ring system of isoluminol.

Another general strategy for synthesizing isoluminol derivatives involves a sequence of reactions starting from a substituted phthalic anhydride. This can include nitration, reduction of the nitro group to an amine, and subsequent reaction with hydrazine to form the phthalhydrazide ring. The alkylamino side chain of AHEI can be introduced by reacting a precursor molecule with a bifunctional reagent containing the six-carbon chain and a protected amine.

Furthermore, the synthesis of N-(4-aminobutyl)-N-ethylisoluminol (ABEI), a close analog of AHEI, has been well-documented and provides a direct template for the synthesis of AHEI. The key difference lies in the length of the alkyl chain connecting the terminal amino group. The general principles of these synthetic routes are outlined in the table below.

| Starting Material | Key Intermediates | Key Reactions | Final Product Class |

| Substituted Phthalic Anhydride | Nitro-substituted phthalic acid, Amino-substituted phthalic acid | Nitration, Reduction, Hydrazinolysis, Alkylation | Aminoalkyl-substituted isoluminols |

| Dienamines and Maleic Acid Derivatives | Substituted phthalazine-1,4-dione precursor | Cycloaddition | Substituted isoluminols |

Strategies for Terminal Functionalization of AHEI for Bioconjugation

The terminal primary amino group on the hexyl chain of AHEI is the key functional handle for its attachment to biomolecules. However, this amine is not typically reactive enough to form stable conjugates under mild physiological conditions required for most biological molecules. Therefore, it must first be "activated" or functionalized to introduce a more reactive group. biosyn.com Several strategies are employed for this purpose, many of which are adapted from established methods in peptide and protein chemistry. nih.govresearchgate.net

Common functionalization strategies include:

Conversion to an Isothiocyanate: Reacting the terminal amine of AHEI with thiophosgene or a related reagent yields an isothiocyanate derivative. This group readily reacts with primary amines on biomolecules, such as the lysine residues of proteins, to form a stable thiourea linkage.

Acylation with N-Hydroxysuccinimide (NHS) Esters: The amino group of AHEI can be reacted with a bifunctional linker that has an NHS ester at one end. The resulting AHEI-linker-NHS ester can then be used to label biomolecules containing primary amines, forming a stable amide bond.

Reductive Amination: The terminal amine can be used in a reductive amination reaction with an aldehyde-containing biomolecule or a linker. This process forms a stable secondary amine linkage.

Conversion to a Maleimide: The amine can be modified with a reagent to introduce a maleimide group. Maleimides are highly specific for reacting with sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins.

The choice of functionalization strategy depends on the target biomolecule and the desired linkage chemistry.

Conjugation Chemistry of AHEI with Biomolecules and Solid Supports for Research Applications

Once functionalized, AHEI can be covalently linked to a variety of biomolecules and solid supports for use in research applications, most notably in immunoassays. fortislife.comcreative-diagnostics.comassaygenie.com

Conjugation to Biomolecules:

Proteins (Antibodies, Antigens, Enzymes): Activated AHEI is widely used to label antibodies for chemiluminescent immunoassays (CLIAs). researchgate.net The functionalized AHEI reacts with accessible amino acid side chains on the protein, such as the primary amines of lysine residues or the sulfhydryl groups of cysteine residues. biosyn.com This creates a stable AHEI-protein conjugate that retains the biological activity of the protein and the chemiluminescent properties of the label.

Nucleic Acids (DNA, RNA): AHEI can be conjugated to oligonucleotides for use as probes in hybridization assays. The terminal amino group of AHEI can be coupled to a modified nucleotide or to the terminus of a synthetic oligonucleotide.

Conjugation to Solid Supports:

Magnetic Beads: AHEI-labeled biomolecules, or AHEI itself, can be immobilized on the surface of magnetic beads. nih.govresearchgate.netnih.gov This is a common strategy in automated immunoassays, as the magnetic beads can be easily manipulated and separated during the assay steps. The conjugation to the beads can be achieved through various surface chemistries, often involving the reaction of an activated group on the bead surface with a functional group on the AHEI-labeled molecule.

Microplates: For enzyme-linked immunosorbent assays (ELISAs) and other plate-based assays, AHEI-labeled detection reagents are used. The capture antibody or antigen is typically immobilized on the surface of the microplate wells, and the AHEI-labeled reagent is used for detection.

The general workflow for these applications involves an immunoassay format where the amount of light produced by the AHEI label is proportional to the amount of analyte in the sample.

Novel Synthetic Approaches and Yield Optimization in Research-Oriented Synthesis

Continuous efforts are being made to develop novel synthetic approaches and optimize the yields of chemiluminescent labels like AHEI. Research in this area focuses on several key aspects:

Improving Quantum Yield: The efficiency of light emission, or quantum yield, is a critical parameter for a chemiluminescent label. Novel synthetic strategies aim to introduce modifications to the isoluminol core that enhance the quantum yield. This can involve the strategic placement of electron-donating or electron-withdrawing groups on the aromatic ring. cdnsciencepub.comrsc.org For instance, the introduction of a methyl group at the C-5 position of the isoluminol ring has been shown to increase the quantum yield. cdnsciencepub.com

Enhancing Water Solubility: For biological applications, good water solubility of the chemiluminescent label is essential. Novel derivatives of isoluminol are being synthesized with hydrophilic functional groups, such as sulfonic acid groups, to improve their solubility in aqueous buffers. nih.gov This can also help to reduce non-specific binding in immunoassays.

Yield Optimization: Standard organic synthesis techniques for yield optimization are applicable to AHEI synthesis. These include careful control of reaction parameters such as temperature, reaction time, stoichiometry of reagents, and purification methods. The use of protecting groups for the terminal amine during the synthesis of the isoluminol core is also a critical factor in maximizing the yield of the final product. Recent advancements in reaction optimization include the use of automated flow reactors and machine learning algorithms to rapidly identify the optimal reaction conditions.

The development of new derivatives and synthetic methods continues to expand the utility of AHEI and other isoluminol-based labels in sensitive detection applications.

Mechanistic Elucidation of N 6 Aminohexyl N Ethylisoluminol Chemiluminescence

Fundamental Principles of Isoluminol Chemiluminescence and Light Emission

The chemiluminescence of isoluminol and its derivatives is a process that transforms chemical energy into light energy. The fundamental reaction involves the oxidation of the isoluminol molecule in an alkaline environment. hbdsbio.comhbdsbio.com This process requires an oxidizing agent, typically hydrogen peroxide, and often a catalyst to proceed efficiently. hbdsbio.comelabscience.com

The generally accepted mechanism, elucidated for the parent compounds luminol (B1675438) and isoluminol, involves several key steps. wikipedia.org Initially, the molecule is deprotonated under basic conditions. wikipedia.org It is then oxidized to form an anionic radical. wikipedia.org This radical proceeds through a pathway to form a crucial intermediate, an α-hydroxy-peroxide, which then cyclizes into an unstable endoperoxide. wikipedia.org The decomposition of this endoperoxide is the pivotal light-generating step. It forms an excited-state aminophthalate dianion. hbdsbio.comwikipedia.org As this highly unstable, excited molecule relaxes to its lower energy ground state, it releases the excess energy as a photon of light, resulting in the characteristic blue glow observed in the reaction. hbdsbio.comwikipedia.org The wavelength of the emitted light is around 425 nm. wikipedia.org The entire process is a cascade of reactions, and the efficiency of light production, or the quantum yield, is highly dependent on the reaction conditions and the specific structure of the luminol derivative. hbdsbio.com

Role of Oxidative Systems and Coreactants in AHEI Light Emission

The light-emitting reaction of AHEI does not occur in isolation. It requires a specific set of coreactants, collectively known as the oxidative system, to proceed. psu.edu For a chemiluminescent reaction to occur, approximately five components are often necessary: the chemiluminescent substrate (in this case, AHEI), an oxidant, a catalyst, and potentially cofactors and other ions. psu.edu

Oxidant: The most common oxidant used to activate AHEI is hydrogen peroxide (H₂O₂). hbdsbio.comelabscience.com In the presence of a catalyst, the hydrogen peroxide decomposes, initiating the oxidation of the AHEI molecule. wikipedia.org

Catalyst: The reaction is significantly accelerated by catalysts. In biological and analytical applications, the enzyme horseradish peroxidase (HRP) is a very common and efficient catalyst. hbdsbio.comelabscience.com Other catalysts include metal ions and complexes, such as the iron in hemoglobin or hemin. hbdsbio.comwikipedia.orgnih.gov The catalyst facilitates the decomposition of the oxidant and the subsequent oxidation of the AHEI substrate. wikipedia.org

Enhancers: To improve the performance of the chemiluminescent system, "enhancer" molecules are often added. These compounds, such as certain substituted phenols like p-iodophenol, can dramatically increase the intensity and duration of the light emission. elabscience.com Enhancers can increase the light signal by over 100 times and extend the emission from minutes to as long as an hour. elabscience.com This leads to a significant improvement in the signal-to-noise ratio in analytical assays. elabscience.com

The complete system, often referred to as the AHEI/H₂O₂/HRP/Enhancer system, provides a highly sensitive method for detection, where the amount of light produced is proportional to the concentration of the catalyst (like HRP) involved in the reaction. elabscience.com

Kinetic and Spectroscopic Characterization of AHEI Reaction Pathways

Understanding the detailed reaction pathway of AHEI chemiluminescence requires advanced analytical techniques to study the reaction's speed (kinetics) and the interaction of its components with light (spectroscopy). numberanalytics.com These methods provide critical information about reaction rates, the formation of transient intermediates, and the final light-emitting species. numberanalytics.comfiveable.me

Spectroscopic methods are used to identify the molecules involved at different stages of the reaction. numberanalytics.com

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light by the reactants and products, allowing for the real-time monitoring of their concentration changes. numberanalytics.com It can be used to observe the disappearance of the AHEI substrate and the appearance of the final aminophthalate product. nih.gov

Fluorescence Spectroscopy: This method measures the light emitted by a substance after it absorbs light. fiveable.me Since the final step of chemiluminescence is the emission of light from an excited state, fluorescence spectroscopy is crucial for characterizing the properties of the light-emitting aminophthalate molecule. psu.edu

By combining kinetic and spectroscopic data, a comprehensive picture of the reaction mechanism emerges. For example, studies on similar reactions have shown that under certain conditions, an intermediate can accumulate before the final product is formed. nih.gov This is observed when the rate of formation of the intermediate is faster than its rate of conversion to the product, a phenomenon that can be detected by monitoring the reaction at different wavelengths corresponding to the substrate, intermediate, and product. nih.gov

Interactive Table: Techniques for Characterizing AHEI Reaction Pathways

| Characterization Technique | Information Provided | Relevance to AHEI Mechanism |

| Chemiluminometry | Measures light intensity vs. time. | Determines reaction rate, quantum yield, and overall efficiency. |

| UV-Visible Spectroscopy | Monitors concentration changes of reactants and products. numberanalytics.com | Tracks the consumption of AHEI and the formation of the ground-state aminophthalate. |

| Fluorescence Spectroscopy | Characterizes the emission spectrum of the excited state. fiveable.me | Identifies the light-emitting species (excited aminophthalate) and its properties. |

| Stopped-Flow Kinetics | Measures rapid reaction rates by quickly mixing reactants. | Allows for the study of fast initial steps and the detection of short-lived intermediates. |

Influence of Microenvironment and Nanoencapsulation on AHEI Chemiluminescent Efficiency

The efficiency of light production from the AHEI reaction is not solely dependent on the core reactants but is also highly sensitive to the immediate chemical environment, or microenvironment. Modifying this environment, for instance through the use of host molecules or by confining the reaction on a nanoscale surface, can lead to significant enhancements in chemiluminescence.

One notable example is the effect of cyclodextrins . When the AHEI reaction is carried out in the presence of γ-cyclodextrin, a torus-shaped oligosaccharide, the chemiluminescence can be increased by up to 15 times. sigmaaldrich.com This enhancement is attributed to the encapsulation of the AHEI molecule within the relatively hydrophobic cavity of the cyclodextrin, which can alter the reaction pathway, protect the excited state from non-radiative decay pathways, and facilitate a more efficient light-emitting process.

Another powerful strategy is nanoencapsulation or immobilization on nanomaterials. Researchers have developed graphene-based hybrids where both the chemiluminescent reagent (a derivative of AHEI) and the catalyst (hemin) are co-immobilized on the surface of graphene sheets. nih.gov This architecture brings the reactants into close proximity, creating a high local concentration and facilitating efficient energy transfer. The result is a system with high chemiluminescence performance, as well as improved solubility and stability in aqueous solutions. nih.gov These findings demonstrate that controlling the microenvironment and using nanostructures to organize the reactants are effective strategies for boosting the analytical sensitivity of AHEI-based detection systems.

Interactive Table: Effects of Microenvironment on AHEI Chemiluminescence

| Microenvironment/Modifier | Observed Effect | Potential Mechanism |

| γ-Cyclodextrin | Up to 15-fold increase in chemiluminescence. sigmaaldrich.com | Encapsulation of AHEI, shielding from solvent, altering reaction pathway. |

| Graphene Hybrids | High chemiluminescence performance, good stability. nih.gov | Co-immobilization of AHEI and catalyst, increasing local reactant concentration. |

| Aqueous Solution pH | Luminescence is pH-dependent. | Deprotonation steps are critical for the reaction to proceed. wikipedia.org |

| Enhancer Molecules | >100-fold increase in light intensity and duration. elabscience.com | Catalyzes the oxidation of the luminol derivative by the peroxidase-H₂O₂ system. |

Theoretical and Computational Modeling of AHEI Chemiluminescence Processes

While experimental techniques like spectroscopy and kinetics provide invaluable data, theoretical and computational modeling offers a deeper, molecular-level understanding of the AHEI chemiluminescence process. nih.gov These methods allow scientists to simulate the complex, multi-step reaction cascade that is often too fast or involves intermediates that are too transient to be fully captured by experimental means alone. wikipedia.org

Computational chemistry can be used to:

Elucidate Reaction Mechanisms: Theoretical investigations have been crucial in mapping out the likely reaction pathways for luminol chemiluminescence, from the initial deprotonation and oxidation to the formation of the key endoperoxide intermediate and its subsequent decomposition. wikipedia.org

Characterize Intermediates: The precise structures and energy levels of transient species, such as the anionic radical and the excited-state aminophthalate, can be calculated. This helps to explain why certain intermediates are formed and why the final product emits light at a specific wavelength. wikipedia.org

Analyze Environmental Effects: Modeling can simulate the interaction of the AHEI molecule with its surroundings. For instance, molecular dynamics simulations can be used to study how AHEI interacts with water molecules, cyclodextrins, or the surface of a nanomaterial. researchgate.net This can reveal how the microenvironment influences the stability of intermediates and the efficiency of the light-emitting step.

By aligning the predictions from computational models with experimental data from kinetic and spectroscopic studies, a more complete and robust understanding of the AHEI chemiluminescence mechanism can be achieved. rsc.org This synergy between theory and experiment is essential for the rational design of new and improved chemiluminescent probes for a wide range of applications.

Methodological Innovations and Performance Enhancements with N 6 Aminohexyl N Ethylisoluminol

Signal Amplification Strategies for AHEI Chemiluminescence

The quantum yield of AHEI, while robust, can be substantially improved through various signal amplification strategies, which are crucial for detecting low-abundance analytes. Enhanced chemiluminescence (ECL) is a primary approach where the light output from the AHEI reaction is significantly increased. nih.govyoutube.com This is typically achieved by adding enhancer molecules to the reaction mixture containing AHEI, an oxidant (like hydrogen peroxide), and a catalyst (often horseradish peroxidase, HRP). mdpi.com

Key amplification strategies include:

Chemical Enhancers: Certain compounds, such as substituted phenols and imidazoles, can dramatically increase the intensity and duration of the light emission from the HRP-catalyzed oxidation of luminol (B1675438) derivatives like AHEI. mdpi.com These enhancers facilitate the regeneration of the HRP enzyme and promote more efficient light production, leading to signal enhancement of several hundred to a thousand-fold. youtube.commdpi.com

Nanomaterial-Based Enhancement: Nanomaterials serve as powerful platforms for signal amplification. They can act as catalysts themselves or as carriers for multiple catalytic enzymes or AHEI molecules, concentrating the signal-generating components in a small area. mdpi.comnih.gov

Metal-Enhanced Chemiluminescence (MEC): The proximity of metallic nanostructures, such as silver or gold nanoparticles, can augment the light emission from AHEI. nih.gov This phenomenon, resulting from interactions with surface plasmons, increases the quantum yield and can accelerate the reaction, leading to brighter, faster signals. nih.gov

Chemiluminescence Resonance Energy Transfer (CRET): In this strategy, energy is transferred non-radiatively from the excited AHEI molecule (the donor) to a nearby acceptor molecule (like a fluorescent dye or quantum dot). harvard.edu This can result in a shift to a longer emission wavelength, which can be beneficial for reducing background interference, and can also amplify the signal. harvard.edu Dual-amplification strategies using CRET have demonstrated the potential for over 200-fold signal increases in vitro. harvard.edu

Table 1: Signal Amplification Strategies for AHEI-based Assays

| Strategy | Principle | Typical Enhancement Factor | Key Benefits |

|---|---|---|---|

| Chemical Enhancers (ECL) | Addition of molecules (e.g., phenols) to the HRP-luminol reaction to boost light output and duration. mdpi.com | 100x - 1,000x+ youtube.commdpi.com | Increased signal intensity, longer-lasting light emission. mdpi.com |

| Nanomaterial Platforms | Use of nanoparticles as carriers for enzymes and AHEI, concentrating reactants. mdpi.com | Varies widely | High sensitivity, potential for multiplexing. mdpi.comnih.gov |

| Metal-Enhanced CL (MEC) | Interaction of AHEI with metallic nanostructures increases quantum yield. nih.gov | Significant (variable) | Enhanced signal brightness, accelerated reaction times. nih.gov |

| CL Resonance Energy Transfer (CRET) | Non-radiative energy transfer from excited AHEI to an acceptor molecule. harvard.edu | Up to 200x+ harvard.edu | Signal amplification, emission wavelength shifting to reduce background. harvard.edu |

Integration of AHEI with Microfluidic Platforms and Miniaturized Systems

The integration of AHEI chemiluminescence with microfluidic platforms, often called "lab-on-a-chip" or micro-total-analytical-systems (µTAS), represents a significant leap forward in analytical chemistry. unizg.hrnih.gov These systems miniaturize and integrate multiple analytical steps, such as sample preparation, reaction, and detection, onto a single small device. unizg.hr

The benefits of this integration are numerous:

Reduced Reagent and Sample Consumption: Microfluidic devices operate with volumes in the microliter to nanoliter range, drastically reducing the consumption of valuable samples and expensive AHEI reagents. nih.govcsic.es

Faster Analysis Times: The small dimensions of microchannels lead to rapid diffusion and reaction rates, significantly shortening the time required for an assay. nih.gov

High-Throughput Capability: The compact size allows for the creation of massively parallel arrays, enabling the simultaneous analysis of numerous samples. nih.gov

Enhanced Portability: Miniaturization is a key step toward developing portable, point-of-care diagnostic devices. csic.es

AHEI is well-suited for microfluidic applications due to its high sensitivity and aqueous compatibility. A notable example is the development of paper-based microfluidic devices, where wax-printed channels on paper guide the flow of reagents. nih.gov In such systems, AHEI and other reactants can be pre-loaded onto the paper chip, and the sample is simply added to initiate the chemiluminescent reaction, which is then detected. nih.govnih.gov

Table 2: Comparison of Conventional vs. Microfluidic AHEI Assays

| Feature | Conventional Assay (e.g., 96-well plate) | Microfluidic / Miniaturized Assay |

|---|---|---|

| Sample Volume | Typically 50-100 µL | <1 µL to 10 µL nih.govnih.gov |

| Reagent Consumption | High | Low csic.es |

| Analysis Time | Minutes to hours | Seconds to minutes nih.govnih.gov |

| Portability | Limited (requires benchtop reader) | High (enables portable devices) csic.esnih.gov |

| Integration | Separate steps for sample prep, reaction, detection | All steps can be integrated on a single chip (µTAS). unizg.hr |

Development of Portable and Automated Detection Systems for Research Use

The demand for on-site and high-throughput analysis has driven the development of portable and automated systems for AHEI-based chemiluminescence detection. These systems move beyond traditional, bulky laboratory luminometers.

Portable Systems: Modern portable systems often leverage common technologies like smartphones. For instance, a device can consist of a 3D-printed light-tight box that houses a microfluidic chip (e.g., a paper-based pad). nih.gov The chemiluminescent reaction occurs on the chip, and the emitted light is captured by the smartphone's camera. nih.gov This approach replaces expensive CCD cameras and optical sensors, making the technology highly accessible and suitable for point-of-care or field research. nih.gov

Automated Systems: For laboratory settings, fully automated chemiluminescence immunoassay systems offer high throughput and reproducibility. These instruments can handle dozens of samples and various assays simultaneously, operating in random access, batch, or STAT modes. labotronics.com Key features of such systems include:

Automated Liquid Handling: Robotic arms manage sample and reagent dispensing.

Magnetic Separation: In immunoassays, magnetic particles are often used to separate bound and unbound fractions, a process that is fully automated. labotronics.com

Incubation and Washing: Integrated modules control reaction times and perform washing steps to reduce background. labotronics.com

LIS Integration: Systems often support bidirectional connectivity with Laboratory Information Systems (LIS) for streamlined data management. labotronics.com

High Throughput: Modern systems can perform up to 180 tests per hour or more. labotronics.com

A spin-disc paper-based device with electromagnetic controls for incubation time is another example of automation, allowing for the sequential, automatic detection of multiple samples with high sensitivity. nih.gov

Table 3: Features of Modern AHEI Detection Systems

| System Type | Key Components | Primary Advantages | Example Application |

|---|---|---|---|

| Portable / Smartphone-based | 3D-printed housing, microfluidic chip, smartphone camera. nih.gov | Low cost, portability, user-friendly interface. nih.gov | Point-of-care glucose detection. nih.gov |

| Automated Immunoassay Analyzer | Robotic sample handler, reagent carousels, magnetic separator, integrated luminometer. labotronics.com | High throughput, reproducibility, minimal hands-on time. labotronics.com | Clinical diagnostics, pharmaceutical research. labotronics.com |

| Automated Microfluidic Device | Spin-disc with multiple detection units, automated reagent flow control. nih.gov | High sensitivity, low sample volume, automation of multi-step assays. nih.gov | Monitoring metabolites in cell cultures. nih.gov |

Data Acquisition and Processing Techniques for AHEI-based Assays

Acquiring and processing the signal from AHEI-based assays is critical for obtaining accurate and reliable quantitative results. The process begins with a sensitive light detector, such as a photomultiplier tube (PMT), a CCD camera, or a smartphone's CMOS sensor. youtube.comnih.gov

Advanced data processing techniques are increasingly employed to enhance signal quality:

Kinetic vs. Endpoint Measurement: While endpoint measurements capture the total light emitted after a fixed time, kinetic measurements record the signal intensity over the entire course of the reaction. Kinetic analysis is powerful for distinguishing the true signal from transient background noise and can help identify interfering substances that alter the reaction rate. nih.gov

Signal and Image Enhancement Algorithms: For image-based detection (e.g., from a smartphone or CCD), algorithms can correct for non-uniform illumination and detector noise. Techniques like baseline correction and Gaussian smoothing can be used to improve the signal-to-noise ratio and enhance the reliability of the measurement. mdpi.com

Deep Learning and Machine Learning: Sophisticated computational models are being used to analyze chemiluminescence data. Deep learning models, such as Convolutional Neural Networks (CNNs) like InceptionV3 or ResNet-50, can be trained on large datasets of chemiluminescence images to learn complex patterns. nih.gov These models can achieve superior accuracy in quantifying analyte concentrations compared to traditional analysis methods, effectively filtering out noise and artifacts. nih.gov

Table 4: Data Acquisition and Processing Techniques

| Technique | Description | Purpose |

|---|---|---|

| Kinetic Analysis | Recording signal intensity over time instead of at a single endpoint. nih.gov | Differentiate true signal from background, detect assay interference. nih.gov |

| Baseline Correction | An algorithmic process to subtract the underlying background signal from the raw data. mdpi.com | Improves accuracy by removing constant noise sources. |

| Gaussian Smoothing | A filtering technique to reduce random noise in the signal profile. mdpi.com | Enhances the signal-to-noise ratio. mdpi.com |

| Deep Learning Models | Using trained neural networks to analyze CL images or signal data. nih.gov | Increase quantification accuracy, automate data interpretation, and improve robustness. nih.gov |

Strategies for Minimizing Background Interference in Complex Research Matrices

When AHEI-based assays are used with complex samples like blood, serum, or tissue homogenates, non-specific signals or interfering substances can create significant background noise, compromising assay sensitivity and accuracy. nih.govresearchgate.net Several strategies can be employed to mitigate this interference.

Optimizing Reagent Purity and Conditions: Using high-purity reagents, including AHEI and buffers, is fundamental. Buffers containing components like sodium azide (B81097) should be avoided when using HRP, as they can inactivate the enzyme. youtube.com

Blocking Agents in Immunoassays: In immunoassays, surfaces are treated with blocking agents (e.g., bovine serum albumin) to prevent non-specific binding of antibodies and other proteins, which is a major source of background.

Washing Steps: Thorough and efficient washing steps are critical, especially in solid-phase assays, to remove unbound reagents and interfering substances from the matrix. Automated systems often incorporate magnetic particle-based separation for highly efficient washing. labotronics.com

Spectral and Temporal Filtering: If the background interference has a different emission spectrum or decay profile than the AHEI signal, spectral filters or time-resolved detection can be used to isolate the specific signal. For example, CRET shifts the emission to a different wavelength, helping to separate it from background chemiluminescence. harvard.edu

Sample Pre-treatment: For particularly challenging matrices, preliminary steps like dialysis, precipitation, or chromatography can be used to remove interfering compounds before the AHEI assay is performed.

Algorithmic Correction: Running control samples (e.g., samples without the target analyte or without a key reagent) helps establish a baseline background level that can be subtracted from the test sample signals. microscopyfocus.com Kinetic analysis, as mentioned previously, is also a powerful tool for distinguishing a rapid burst of background from the sustained signal of the specific reaction. nih.gov

Table 5: Strategies for Background Reduction in AHEI Assays

| Strategy | Mechanism | Target Interference |

|---|---|---|

| Use of Blocking Agents | Saturates non-specific binding sites on a solid phase. | Non-specific protein adsorption. |

| Efficient Washing | Removes unbound reactants and matrix components. labotronics.com | Residual reagents, interfering substances. |

| Kinetic Analysis | Differentiates reaction kinetics of true signal vs. background. nih.gov | Transient chemical interference, short-lived background signals. |

| Spectral Filtering / CRET | Shifts the analytical signal to a different wavelength away from the background. harvard.edu | Autofluorescence, native chemiluminescence from the sample matrix. |

| Control Samples | Measures the signal generated by the matrix and reagents alone. microscopyfocus.com | Establishes a baseline for background subtraction. |

Comparative Analysis of N 6 Aminohexyl N Ethylisoluminol with Alternative Detection Systems

Comparative Sensitivity and Specificity with Fluorescent Probes in Research

In research applications, both AHEI-based chemiluminescence and fluorescent probes are powerful tools for the detection and quantification of biomolecules. The choice between them often depends on the specific requirements of the assay for sensitivity and specificity.

Specificity: The specificity of both methods is primarily determined by the biological recognition element used, such as an antibody or nucleic acid probe, rather than the detection system itself. However, certain fluorescent probes can exhibit non-specific binding or be sensitive to environmental factors like pH and solvent polarity, which can potentially lead to false-positive signals or inaccurate quantification. nih.govnih.gov Chemiluminescent reactions are generally less susceptible to these environmental interferences, though they can be influenced by the presence of quenching agents or catalytic inhibitors. Some fluorescent probes have demonstrated excellent selectivity for their target analytes over potentially interfering biomolecules. nih.gov

| Parameter | N-(6-Aminohexyl)-N-ethylisoluminol (Chemiluminescence) | Fluorescent Probes |

|---|---|---|

| Detection Limit | Femtomolar to attomolar | Picomolar to femtomolar |

| Signal Generation | Enzyme-catalyzed chemical reaction producing light | Excitation by external light source, followed by emission |

| Background Interference | Low, minimal background signal | Higher, potential for autofluorescence and light scattering |

| Signal Stability | Transient, signal decays over time | Generally stable, but susceptible to photobleaching |

| Instrumentation | Luminometer (no excitation source needed) | Fluorometer or fluorescence microscope (requires excitation source and filters) |

Assessment Against Enzymatic Detection Systems (e.g., HRP, AP)

Enzymatic detection systems, most commonly employing Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP), are widely used in techniques like ELISA and Western blotting. These enzymes catalyze reactions that produce a colored, fluorescent, or chemiluminescent signal. When AHEI is used in a chemiluminescent assay, it is often in conjunction with HRP.

Sensitivity: HRP has a high turnover rate, leading to rapid signal amplification. thermofisher.com When paired with a sensitive chemiluminescent substrate like a luminol (B1675438) derivative, the detection limits can be extremely low. The signal intensity in such systems is typically greater than that achieved with colorimetric substrates for HRP or AP.

Specificity and Versatility: The specificity is again conferred by the primary antibody or probe. However, a notable issue with HRP is the potential for non-specific staining due to endogenous peroxidase activity in some biological samples. thermofisher.com While methods exist to block this activity, it remains a consideration. thermofisher.com AP is another popular enzyme label, and like HRP, it can be used with chromogenic, fluorogenic, or chemiluminescent substrates. The choice between HRP and AP can depend on the sample type and the desired sensitivity and stability of the signal.

| Parameter | AHEI with HRP (Chemiluminescence) | HRP/AP with Chromogenic Substrates |

|---|---|---|

| Detection Principle | Enzyme (HRP) catalyzes oxidation of AHEI, producing light | Enzyme converts a soluble substrate into a colored, insoluble product |

| Sensitivity | Very high (picogram to femtogram range) | Moderate (nanogram to picogram range) |

| Quantification | Quantitative over a wide dynamic range | Semi-quantitative, can be difficult to quantify precisely |

| Signal Duration | Transient, requires timely measurement | Stable, colored precipitate can be stored |

| Instrumentation | Luminometer or CCD camera | Spectrophotometer or visual assessment |

Advantages and Limitations Relative to Radioisotopic Labeling in Research

Radioisotopic labeling was once the gold standard for sensitive biological assays. However, chemiluminescent methods using probes like AHEI offer significant advantages.

Advantages of AHEI over Radioisotopes:

Safety: The most significant advantage is the avoidance of radioactive materials and their associated health risks and strict regulatory requirements for handling and disposal. nih.gov

Sensitivity: Modern chemiluminescent assays can match or even exceed the sensitivity of many radioimmunoassays (RIAs). nih.gov

Reagent Stability: Chemiluminescent reagents generally have a longer shelf-life compared to radioisotopes, which undergo radioactive decay.

Simplicity and Speed: Chemiluminescent assays are typically faster and involve fewer steps than traditional RIAs.

Limitations of AHEI relative to Radioisotopes:

Direct Labeling: In some research applications, the direct incorporation of a radioisotope into a molecule provides a tracer that is chemically identical to the analyte of interest. energy.gov This can be an advantage in metabolic studies.

Signal Stability: The signal from radioisotopes is continuous and decays predictably over a long period, allowing for delayed or repeated measurements. In contrast, the light emission from chemiluminescent reactions is transient.

| Parameter | This compound (Chemiluminescence) | Radioisotopic Labeling |

|---|---|---|

| Safety Concerns | Minimal, standard chemical handling precautions | Significant, requires specialized handling, monitoring, and disposal to mitigate radiation exposure. nih.gov |

| Regulatory Oversight | Standard laboratory regulations | Strict and extensive regulations for purchase, use, and disposal. prezi.com |

| Reagent Half-life | Long, determined by chemical stability | Limited by the radioisotope's physical half-life. nih.gov |

| Instrumentation | Luminometer | Scintillation counter or gamma counter |

| Throughput | High, amenable to automation | Generally lower, often involves more manual steps |

Cost-Benefit Analysis in Research Laboratory Settings

The cost-effectiveness of a detection system in a research lab is a multifaceted issue, encompassing not only the price of reagents but also instrumentation, waste disposal, and personnel time.

Reagent and Consumable Costs: While the initial cost of high-purity AHEI and associated enzyme conjugates may be significant, they are often comparable to or less expensive than fluorescently labeled antibodies or radioisotopes. The long-term cost of radioisotopes is increased by specialized handling and disposal requirements.

Instrumentation Costs: A dedicated luminometer is required for chemiluminescent assays. While this represents an initial capital investment, it is generally less expensive than the specialized and heavily shielded equipment needed for radioisotope detection, such as liquid scintillation counters or gamma counters. Fluorometers and fluorescence plate readers also represent a significant capital expense.

Operational and Disposal Costs: This is where chemiluminescent and fluorescent methods show a clear advantage over radioisotopes. The disposal of non-radioactive chemical waste is significantly less complex and costly than the disposal of radioactive waste, which is heavily regulated and expensive. prezi.com

Future Perspectives and Emerging Research Avenues for N 6 Aminohexyl N Ethylisoluminol

Novel Conjugation Chemistries and Multifunctional Probes

The future utility of ABEI is intrinsically linked to the development of innovative conjugation chemistries that allow for its attachment to a wider array of molecules and materials, thereby creating multifunctional probes for diverse applications. The primary amino group on the hexyl spacer of ABEI provides a versatile handle for various coupling reactions, but research is moving towards more sophisticated and site-specific conjugation methods.

Emerging strategies focus on creating ABEI-based probes that do more than just signal presence. These multifunctional probes are being designed to include targeting moieties, therapeutic agents, and signal amplification components all in one construct. For instance, ABEI has been successfully functionalized onto gold nanomaterials, creating chemiluminescent bioprobes where the nanomaterial acts as a carrier and the ABEI provides the detectable signal. Another approach involves conjugating ABEI to metal-organic frameworks (MOFs), which can be loaded with a high density of ABEI molecules, leading to significant signal enhancement for sensitive detection of cancer cell markers. The development of novel organic synthesis techniques will be crucial in expanding the toolkit for creating these advanced probes.

| Probe Type | ABEI Conjugate Partner | Functionality | Potential Application |

| Nanoparticle Probe | Gold Nanoparticles (AuNPs) | Carrier for ABEI, signal amplification | Ultrasensitive immunoassays |

| MOF-based Probe | Iron-based Metal-Organic Framework (Fe-MIL-101) | High-density ABEI loading, signal enhancement | Cancer cell detection |

| Drug-conjugate Probe | Doxorubicin (Dox) | ECL indicator and drug delivery vehicle | Theranostics, monitoring drug intercalation |

| Self-enhanced Probe | Palladium-Iridium (PdIr) Cubes and L-Cysteine | Mimic peroxidase and coreactant for signal enhancement | Highly sensitive protein detection |

Advancements in Ultra-Sensitive Detection Methodologies and High-Throughput Assays

A major thrust of future research is to further enhance the detection sensitivity of ABEI-based assays, pushing detection limits into the attomolar and even single-molecule range. This is being achieved through novel signal amplification strategies and the design of more efficient chemiluminescent systems. Electrochemiluminescence (ECL) has been a particularly fruitful area, where ABEI serves as a highly efficient luminophore.

Recent advancements include the use of nanomaterials as co-reaction accelerators to boost the ECL signal. For example, a novel signal probe was developed integrating ABEI with Ag nanoparticles decorated on CoS nanoflowers, which act as bis-co-reaction accelerators, dramatically improving the decomposition of the H2O2 co-reactant and amplifying the light signal for ultrasensitive detection of cardiac troponin T. researchgate.net Another strategy employed self-assembled tetrahedron DNA dendrimers as nanocarriers for ABEI conjugates, achieving a high loading efficiency and significantly amplified ECL output for detecting lipopolysaccharides with a detection limit of 0.18 fg/mL. acs.org

These ultra-sensitive detection methods are critical for the development of high-throughput assays, which are essential in fields like drug discovery and clinical diagnostics. rsc.orgugent.benih.gov The speed of the chemiluminescent reaction and the high signal-to-noise ratio characteristic of ABEI make it well-suited for rapid, multi-well plate-based screening. rsc.org Future systems will likely integrate these sensitive ABEI-based detection schemes into fully automated platforms capable of screening vast libraries of compounds or clinical samples. rsc.org

Table of Research Findings in Ultra-Sensitive Detection

| Analyte | Detection Method | ABEI-based System | Detection Limit |

| Lipopolysaccharides (LPS) | Electrochemiluminescence (ECL) | Doxorubicin-ABEI with DNA dendrimer nanocarriers | 0.18 fg/mL acs.org |

| Laminin (LN) | Electrochemiluminescence (ECL) | Self-enhanced ABEI derivative with PdIr cubes | Not specified, high sensitivity reported acs.org |

| Mucin-1 (MUC1) | Electrochemiluminescence (ECL) | ABEI loaded on Metal-Organic Frameworks | Not specified, high efficiency reported |

| Cardiac Troponin T (cTnT) | Electrochemiluminescence (ECL) | ABEI with Ag NPs on CoS Nanoflowers | 0.03 fg/mL researchgate.net |

Integration with Advanced Imaging Technologies for Research Applications

While ABEI has been a workhorse in plate-based assays, its integration with advanced imaging technologies is an exciting and rapidly developing frontier. Chemiluminescence imaging offers a distinct advantage over fluorescence by eliminating the need for an external excitation light source, thereby avoiding issues like photobleaching, autofluorescence, and phototoxicity. acs.org This makes ABEI an attractive candidate for in vivo and real-time cellular imaging.

A key emerging area is Chemiluminescence Resonance Energy Transfer (CRET). nih.govrsc.org In a CRET system, the energy from the ABEI chemiluminescent reaction is non-radiatively transferred to a nearby acceptor molecule (like a fluorescent protein or a quantum dot), which then emits light at a longer wavelength. nih.govnih.gov This strategy can be used to achieve red-shifted light emission, which allows for deeper tissue penetration in in vivo imaging. nih.gov CRET-based systems are being developed for visualizing reactive oxygen species (ROS) and for targeted photoactivation of therapies within living cells. nih.govnih.gov Although direct application of ABEI in super-resolution microscopy has not been extensively reported, the principles of CRET could potentially be adapted for such high-resolution imaging techniques in the future.

Potential for Automated and High-Throughput Screening Systems in Research

The demand for higher efficiency in drug discovery, clinical diagnostics, and molecular biology is driving the development of automated and high-throughput screening (HTS) systems. nih.gov These platforms often rely on robotic liquid handlers, microfluidics, and multi-well plate readers to perform thousands of assays simultaneously. ugent.be The properties of ABEI make it an ideal reporter molecule for such systems. Its high quantum yield, rapid signal generation, and detection via luminescence are fully compatible with the automated readers used in HTS. ugent.be

Future HTS platforms will likely incorporate ABEI-based assays for a variety of applications, from screening large chemical libraries for enzyme inhibitors to identifying potential antibody therapeutics. nih.gov Furthermore, the integration of ABEI chemiluminescence with microfluidic "lab-on-a-chip" technology holds immense promise. rsc.orgnih.gov These systems allow for the analysis of minute sample volumes in highly controlled microchannel environments, enabling rapid and parallel screening with minimal reagent consumption. nih.govjbei.org The combination of ABEI's sensitivity with the miniaturization and automation of microfluidics will accelerate research in genomics, proteomics, and personalized medicine. rsc.org

Unexplored Applications in Emerging Biomedical and Chemical Research Fields (General outlook)

Looking forward, the applications of N-(6-Aminohexyl)-N-ethylisoluminol are expected to expand into new and interdisciplinary research areas. The development of novel ABEI-based probes will open doors to previously unexplored analytical possibilities.

One of the most promising future directions is in the field of theranostics , which combines therapeutic and diagnostic capabilities into a single agent. thno.orgthno.orgnih.gov An ABEI-conjugated nanoprobe could be designed to not only image a specific disease target, such as a tumor, but also to carry and release a therapeutic payload upon a specific trigger. The chemiluminescent signal would allow for real-time monitoring of the probe's location and dose delivery.

In environmental science , highly sensitive ABEI-based biosensors could be developed for the rapid detection of pollutants, toxins, or pathogenic microorganisms in water and soil samples. The ability to detect reactive oxygen species (ROS) also suggests potential applications in studying environmental stress and toxicology. acs.org

Furthermore, as our understanding of complex biological systems grows, there will be an increasing need for probes that can monitor multiple analytes simultaneously. The development of multiplexed assays using ABEI in combination with other luminophores or energy transfer acceptors with distinct emission spectra will be a key area of research, enabling a more holistic view of cellular processes in both health and disease. mdpi.com The continued innovation in probe design and instrumentation ensures that ABEI will remain a vital tool for scientific discovery.

Q & A

Q. What are the key structural features of N-(6-Aminohexyl)-N-ethylisoluminol (AHEI) that influence its chemiluminescent properties?

AHEI is a phthalhydrazide derivative with an isoluminol core modified by a 6-aminohexyl group and an ethyl substituent. The aminohexyl chain enables covalent conjugation to biomolecules (e.g., antibodies, peptides) for targeted assays, while the ethyl group stabilizes reactive intermediates during chemiluminescence (CL) reactions. The extended alkyl chain also enhances solubility in aqueous and organic media, critical for diverse experimental setups .

Q. How is AHEI synthesized, and what purification methods ensure high yield for research applications?

Synthesis typically involves coupling isoluminol with 6-aminohexylamine via carbodiimide-mediated amide bond formation under controlled pH (7–9) and temperature (4–25°C). Purification is achieved through reversed-phase HPLC or column chromatography, with purity verified by LC-MS and NMR. Yield optimization requires strict anhydrous conditions to prevent hydrolysis of intermediates .

Q. What are the primary applications of AHEI in analytical chemistry?

AHEI is widely used as a chemiluminescent label in immunoassays (e.g., ELISA, microchip electrophoresis) due to its high quantum yield and stability. It serves as a derivatization agent for detecting carboxylic acids or amines in chromatography and as a probe for reactive oxygen species (ROS) like peroxynitrite (ONOO⁻) in biological systems .

Advanced Research Questions

Q. How can researchers optimize AHEI’s chemiluminescent efficiency in heterogeneous biological samples?

CL efficiency depends on:

- Reaction conditions : Alkaline pH (10–12), presence of oxidants (H₂O₂, O₂⁻), and catalysts (e.g., horseradish peroxidase).

- Enhancers : Cyclodextrins or surfactants (e.g., CTAB) can amplify signals by 3–5× via micellar encapsulation, reducing quenching by biomolecules .

- Nanoparticle integration : Conjugation to gold nanoparticles (AuNPs) or silica matrices improves signal-to-noise ratios by localizing reactive intermediates and minimizing diffusion .

Q. What experimental strategies resolve contradictions in AHEI’s reactivity across different studies?

Q. How does AHEI’s interaction with lipid bilayers or nucleic acids impact its bioanalytical applications?

The aminohexyl chain allows AHEI to intercalate into lipid bilayers, altering membrane fluidity and enabling ROS detection in cellular environments. For nucleic acid studies, intercalation disrupts DNA replication, which can be quantified via fluorescence quenching assays or atomic force microscopy (AFM). Competitive binding with ethidium bromide provides a comparative metric for intercalation efficiency .

Q. What methodologies enable real-time, spatial tracking of AHEI-derived chemiluminescence in live-cell imaging?

- Two-photon microscopy : Pair AHEI with osmium polypyridyl complexes (e.g., [Os(bpy)₂(Nbpy)]²⁺) to extend absorption into the red spectrum, reducing phototoxicity .

- Microfluidic platforms : Integrate AHEI-functionalized sensors into lab-on-a-chip devices for continuous ROS monitoring in organoids or tumor spheroids .

Methodological Considerations

Q. How to validate AHEI-based assays for clinical or environmental samples?

- Limit of detection (LOD) : Determine via 3σ method using serial dilutions of the target analyte.

- Cross-validation : Compare results with mass spectrometry or ELISA.

- Stability tests : Assess signal retention over 24–72 hours under storage conditions (4°C vs. RT) .

Q. What computational tools predict AHEI’s reactivity in novel chemical environments?

Molecular dynamics (MD) simulations (e.g., GROMACS) model AHEI’s interaction with lipid membranes or proteins. Density functional theory (DFT) calculations (e.g., Gaussian 09) predict electronic transitions during CL, guiding the design of derivatives with enhanced emission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.